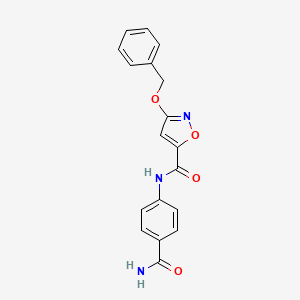

3-(benzyloxy)-N-(4-carbamoylphenyl)isoxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

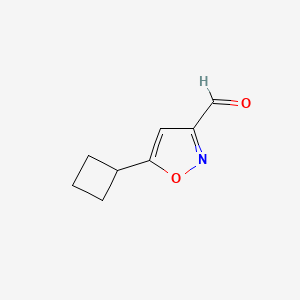

3-(benzyloxy)-N-(4-carbamoylphenyl)isoxazole-5-carboxamide, also known as BRD0705, is a chemical compound that belongs to the isoxazole class of compounds. This compound has been found to have potential applications in scientific research, particularly in the study of cancer and other diseases.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Synthesis of Isoxazole-containing Sulfonamides with Inhibitory Properties

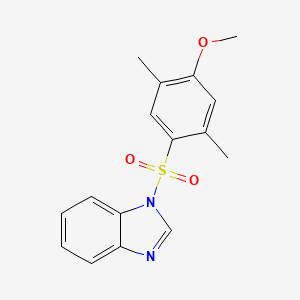

Research by Altuğ et al. (2017) involved synthesizing a series of benzenesulfonamide-containing isoxazole compounds, demonstrating excellent inhibitory activity against human carbonic anhydrase II and VII, targeting antiglaucoma and anti-neuropathic pain respectively (Altuğ et al., 2017).

Antitumor Properties of Isoxazole Derivatives

A study by Stevens et al. (1984) explored the synthesis and chemistry of imidazotetrazines, which showed curative activity against L-1210 and P388 leukemia, potentially acting as a prodrug for acyclic triazene derivatives (Stevens et al., 1984).

Rearrangement in Isoxazole Compounds

Azizian et al. (2000) described the reaction of 3-arylimino-2-indolinones leading to quinazolinediones through isocyanate carboxamide intermediates, showcasing the chemical versatility of isoxazole derivatives (Azizian et al., 2000).

Anticancer Activity of N-phenyl-5-carboxamidyl Isoxazoles

Shaw et al. (2012) synthesized a new series of isoxazole derivatives that were evaluated for anticancer activity, particularly against colon cancer. One derivative showed significant activity by inhibiting the JAK3/STAT3 signaling pathways (Shaw et al., 2012).

Chemical Synthesis and Mechanistic Studies

Isoxazoline Glycoprotein IIb/IIIa Antagonists

Xue et al. (1997) developed a series of isoxazoline derivatives as GPIIb/IIIa antagonists, highlighting the structural optimization for enhancing potency and duration of antiplatelet effects (Xue et al., 1997).

Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides

Sun et al. (2020) described the design and synthesis of a series of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which showed promising herbicidal activity against various weeds, utilizing a multitarget drug design strategy (Sun et al., 2020).

Propriétés

IUPAC Name |

N-(4-carbamoylphenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4/c19-17(22)13-6-8-14(9-7-13)20-18(23)15-10-16(21-25-15)24-11-12-4-2-1-3-5-12/h1-10H,11H2,(H2,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHFITLXVKJBKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzyloxy)-N-(4-carbamoylphenyl)isoxazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2712345.png)

![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol](/img/structure/B2712346.png)

![8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712349.png)

![N-cycloheptyl-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712353.png)

![N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2712354.png)

![N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2712355.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2712356.png)

![(2-Chloropyridin-4-yl)-[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2712357.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide](/img/structure/B2712358.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3-pyrazol-1-ylbenzamide](/img/structure/B2712359.png)